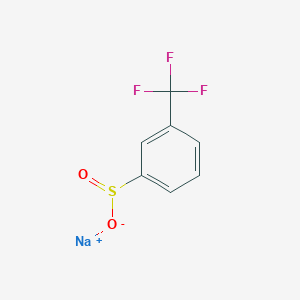

Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Description

Properties

IUPAC Name |

sodium;3-(trifluoromethyl)benzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-2-1-3-6(4-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUWNZIPTPFGDE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)[O-])C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118849-61-9 | |

| Record name | sodium 3-(trifluoromethyl)benzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Introduction and Significance

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing moieties is a cornerstone strategy for enhancing molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and pharmacokinetic profiles.[1][2][3] This guide focuses on Sodium 3-(trifluoromethyl)benzene-1-sulfinate, a versatile chemical building block that provides researchers with a direct route to introduce the valuable 3-(trifluoromethyl)phenyl group into target molecules.

Arenesulfinate salts are recognized as powerful synthetic intermediates, capable of participating in a wide array of chemical transformations to form sulfones, sulfonamides, and thiosulfonates.[4][5] By providing a stable, easy-to-handle solid source of the 3-(trifluoromethyl)benzenesulfinyl moiety, this specific salt empowers chemists to construct complex molecular architectures that are otherwise difficult to access. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing a reliable synthetic protocol and comprehensive characterization data for this compound.

Synthetic Pathway and Rationale

The most direct and widely employed method for the synthesis of sodium arenesulfinates is the reduction of the corresponding arenesulfonyl chloride. This approach is valued for its high efficiency, operational simplicity, and the ready availability of the starting materials.

Overview of the Synthetic Route

The synthesis begins with the commercially available precursor, 3-(trifluoromethyl)benzenesulfonyl chloride, which is reduced using a mild reducing agent, typically sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅), in an aqueous or biphasic system. The resulting sodium sulfinate is then isolated from the reaction mixture.

Precursor: 3-(Trifluoromethyl)benzenesulfonyl Chloride

The starting material, 3-(trifluoromethyl)benzenesulfonyl chloride, is a key precursor for many functional groups.[6] It is commercially available from numerous suppliers. Its synthesis is classically achieved from 3-(trifluoromethyl)aniline via a Sandmeyer-type reaction, involving diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst.[6] The robust nature of this precursor makes it an ideal starting point for the synthesis of the target sulfinate salt.

The Reduction Step: Mechanistic Insights

The conversion of the sulfonyl chloride to the sulfinate salt is a nucleophilic substitution reaction at the sulfur center. Sodium sulfite is an excellent choice for this transformation.

-

Causality of Reagent Choice : Sodium sulfite is a mild, inexpensive, and water-soluble reducing agent. In an aqueous solution, the sulfite ion (SO₃²⁻) acts as the nucleophile. Its attack on the electrophilic sulfur atom of the sulfonyl chloride displaces the chloride ion. The reaction is typically performed in the presence of a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7] This pH control is critical to prevent side reactions and ensure a high yield of the desired sulfinate.

The overall workflow is depicted in the diagram below.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the reduction of arylsulfonyl chlorides.[7]

Materials:

-

3-(Trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Sodium sulfite (Na₂SO₃, 1.5 eq)

-

Sodium bicarbonate (NaHCO₃, 1.2 eq)

-

1,4-Dioxane

-

Deionized water

-

Saturated sodium chloride (brine) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite (1.5 eq) and sodium bicarbonate (1.2 eq) in deionized water (approx. 4 mL per mmol of sulfonyl chloride).

-

In a separate beaker, dissolve 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in 1,4-dioxane (approx. 4 mL per mmol).

-

Add the solution of the sulfonyl chloride dropwise to the stirring aqueous solution of sodium sulfite over 15-20 minutes at room temperature.

-

Heat the reaction mixture to 80 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with acid and extracting with ethyl acetate to analyze for the disappearance of the starting sulfonyl chloride.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it may be the desired product. If not, concentrate the reaction mixture under reduced pressure to approximately half its original volume.

-

Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization.

-

Collect the resulting white solid by vacuum filtration and wash the filter cake with a small amount of ice-cold water, followed by a wash with diethyl ether to aid in drying.

-

Dry the solid under high vacuum to yield the final product, this compound. The product is typically used without further purification, but it can be recrystallized from an ethanol/water mixture if necessary.

Characterization Methods

-

NMR Spectroscopy: Prepare a sample by dissolving ~10-15 mg of the product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

FT-IR Spectroscopy: Acquire a spectrum of the dry, solid product using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Mass Spectrometry: Prepare a dilute solution of the product in methanol or acetonitrile/water for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode to observe the sulfinate anion.

Spectroscopic Characterization and Data Interpretation

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this compound.

-

¹⁹F NMR: This is the most definitive technique for confirming the presence of the trifluoromethyl group. A single, sharp resonance is expected. The ¹⁹F nucleus is highly sensitive and has a 100% natural abundance, making this a rapid and reliable experiment.[8][9]

-

¹H NMR: The aromatic region of the spectrum will display a complex pattern corresponding to the four protons on the benzene ring. Due to the meta-substitution, the protons will form a complex spin system. We expect to see four distinct signals, likely multiplets, integrating to one proton each.

-

¹³C NMR: The spectrum will show distinct signals for each of the six aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The other aromatic carbons may also show smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.). The carbon atom bonded to the sulfinate group will also be identifiable.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of the key functional groups.

-

S=O Stretching: The most characteristic feature is the strong absorption band for the S=O stretch of the sulfinate group, which typically appears in the 990-1080 cm⁻¹ region.[10]

-

C-F Stretching: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ range.

-

Aromatic Vibrations: Peaks corresponding to aromatic C=C stretching will be present around 1450-1600 cm⁻¹, and C-H stretching will be observed above 3000 cm⁻¹.

Data Summary

The following table summarizes the expected quantitative data for the characterization of this compound.

| Analysis Technique | Parameter | Expected Value / Observation |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -63 ppm (relative to CFCl₃) |

| ¹H NMR | Chemical Shifts (δ) | 7.4 - 7.9 ppm (complex multiplets) |

| Integration | 4H (total aromatic region) | |

| ¹³C NMR | Chemical Shift (δ, C-CF₃) | ~130 ppm (quartet, ¹JCF ≈ 272 Hz) |

| Chemical Shift (δ, C-S) | ~148-150 ppm | |

| FT-IR | S=O Stretch (ν) | 990 - 1080 cm⁻¹ (strong) |

| C-F Stretch (ν) | 1100 - 1350 cm⁻¹ (strong, multiple bands) | |

| Mass (ESI⁻) | [M]⁻ | m/z = 209.0 (for the C₇H₄F₃O₂S⁻ anion) |

Handling, Storage, and Safety

-

Safety: The precursor, 3-(trifluoromethyl)benzenesulfonyl chloride, is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The final product is a stable solid but should be handled with care, avoiding inhalation of dust.

-

Storage: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term stability.[11]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined protocol, based on the reduction of the corresponding sulfonyl chloride, is reliable, scalable, and utilizes readily available materials. The detailed spectroscopic data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. As a versatile building block, this compound is a valuable asset for chemists in the pharmaceutical and agrochemical industries, facilitating the exploration of novel chemical entities bearing the important 3-(trifluoromethyl)phenyl motif.

References

- NMR | Fluorine Spectroscopy - Magnetic Resonance - Oxford Instruments. (n.d.). Oxford Instruments. [Link]

- Applications of Langlois' reagent. (n.d.). ResearchGate. [Link]

- Reagent of the month – November - Langlois reagent. (2022, November 30). SigutLabs. [Link]

- Li, W., et al. (2022). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. RSC Advances, 12(14), 8631-8646. [Link]

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. [Link]

- Pasricha, S., et al. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. SynOpen, 7(01), 1-8. [Link]

- Poce, G., & Gising, J. (2021). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 17, 227-265. [Link]

- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025, July 8). Environmental Science & Technology. [Link]

- An Overview of Fluorine NMR. (n.d.). ResearchGate. [Link]

- FT-IR spectra of (a) solid FSA and (b) a saturated aqueous solution of FSA (water spectrum subtracted). (n.d.). ResearchGate. [Link]

- Sodium Trifluoromethanesulfinate: Applications in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Sodium trifluoromethanesulfinate. (n.d.). In Wikipedia. [Link]

- Sodium Arenesulfinates‐Involved Sulfinate Synthesis Revisited: Improved Synthesis and Revised Reaction Mechanism. (n.d.). ResearchGate. [Link]

- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (n.d.).

- Poce, G., & Gising, J. (2021). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 17, 227-265. [Link]

- 3-(trifluoromethyl)benzenesulfonic Acid. (n.d.). PubChem. [Link]

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021, March 1). RSC Advances. [Link]

- Sodium trifluoromethanesulfinate. (n.d.). PubChem. [Link]

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (1981). Organic Syntheses, 60, 121. [Link]

- Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (n.d.). PMC - NIH. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]

- FTIR spectra for SO bond vibration of sulfonate group of a poly(AMPS),... (n.d.). ResearchGate. [Link]

- Sodium 4-(trifluoromethyl)benzene-1-sulfinate. (n.d.). PubChem. [Link]

- New Preparation and Synthetic Reactions of 3,3,3-Trifluoropropynyllithium, -Borate and -Stannane: Facile Synthesis of Trifluoromethylated Allenes, Arylacetylenes and Enynes. (n.d.). Sci-Hub. [Link]

- 4-(Trifluoromethyl)benzenesulfinic acid sodium salt. (n.d.). LGC Douglas Scientific. [Link]

- Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. (2021, October 20). Organic & Biomolecular Chemistry. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. [Link]

- Applications of Sulfinate Salts. (2019, December 10). Spectrum: Concordia University Research Repository. [Link]

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). RSC Advances. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sodium Benzenesulfinate - News - Shouguang Nuomeng Chemical Co., Ltd [nuomengchemical.com]

- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

An In-depth Technical Guide to Sodium 3-(trifluoromethyl)benzene-1-sulfinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for chlorine and methyl groups, offering a unique combination of high electronegativity, metabolic stability, and lipophilicity that can significantly enhance a drug candidate's profile.

This guide provides a comprehensive technical overview of Sodium 3-(trifluoromethyl)benzene-1-sulfinate, a key reagent and building block that serves as a gateway to a diverse range of trifluoromethylated aromatic compounds. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, and explore its versatile applications, particularly for researchers and professionals in drug development and synthetic chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a stable, solid organic salt that is foundational for introducing the 3-(trifluoromethyl)phenylsulfonyl moiety into target molecules. Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 118849-61-9 | [1][2] |

| Molecular Formula | C₇H₄F₃NaO₂S | [1] |

| Molecular Weight | 232.16 g/mol | [1] |

| Synonyms | 3-(Trifluoromethyl)benzenesulfinic acid sodium salt, Sodium 3-(trifluoromethyl)benzenesulfinate | [1][2] |

| Appearance | White to pale yellow crystalline powder | [3] |

| SMILES | O=S(C1=CC=CC(C(F)(F)F)=C1)[O-].[Na+] | [2] |

Molecular Structure

The structure consists of a benzene ring substituted with a trifluoromethyl group and a sulfinate group at the meta (1,3) positions. This specific orientation influences the electronic properties and reactivity of the molecule.

Caption: Molecular structure of this compound.

Synthesis Protocol: From Sulfonyl Chloride to Sulfinate

The most common and reliable method for preparing sodium aryl sulfinates is the reduction of the corresponding aryl sulfonyl chloride.[4] This protocol outlines the synthesis of this compound from 3-(trifluoromethyl)benzenesulfonyl chloride.

Causality: This reaction leverages the mild reducing power of sodium sulfite (Na₂SO₃). The sulfonyl chloride's sulfur atom (oxidation state +6) is reduced to the sulfinate's sulfur atom (oxidation state +4). The use of a base, such as sodium bicarbonate, is critical to neutralize the hydrochloric acid formed as a byproduct, preventing side reactions and driving the reaction to completion.[4]

Materials

-

3-(Trifluoromethyl)benzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Reaction flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology

-

Reagent Preparation: In a suitable reaction flask, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in deionized water. Begin stirring to ensure complete dissolution.

-

Reaction Initiation: Slowly add 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) to the aqueous solution. The addition should be portion-wise or via a dropping funnel if the sulfonyl chloride is in a liquid state or dissolved in a minimal amount of a water-miscible solvent.

-

Expert Insight: The slow addition is crucial to control the exothermicity of the reaction and prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

-

-

Reaction Progression: Once the addition is complete, attach a reflux condenser and heat the mixture to 70-80°C.[4] Maintain this temperature with vigorous stirring for 2-4 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting sulfonyl chloride.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The sodium sulfinate product, being less soluble in the cold aqueous medium, should precipitate.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold deionized water to remove inorganic salts. A subsequent wash with cold ethanol can aid in drying and removing organic impurities.

-

Drying: Dry the purified white solid under vacuum to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Sodium sulfinates are exceptionally versatile intermediates.[4] The presence of the trifluoromethyl group makes this particular reagent highly valuable in the synthesis of active pharmaceutical ingredients (APIs).

Role in Trifluoromethylation

While aliphatic sulfinates like the Langlois reagent (CF₃SO₂Na) are used for direct trifluoromethylation, aromatic sulfinates serve as precursors to other trifluoromethylating agents or as building blocks that carry the CF₃-phenyl motif into a larger structure.[5]

A Versatile Precursor for Organosulfur Compounds

The primary utility of this compound is its function as a nucleophilic sulfonylating agent, enabling the formation of various C-S, N-S, and S-S bonds.[4] This reactivity is central to synthesizing key pharmacophores.

-

Synthesis of Sulfones (C-S Bond Formation): Sulfones are a common structural motif in pharmaceuticals. This reagent readily reacts with alkyl halides or other electrophiles to form highly stable sulfones. The electron-withdrawing trifluoromethyl group can influence the biological activity and metabolic stability of the final compound.

-

Synthesis of Sulfonamides (N-S Bond Formation): Sulfonamides are a critical class of drugs. Under oxidative conditions, the sulfinate can be coupled with amines to form sulfonamides, providing access to a wide range of potential therapeutic agents.

-

Synthesis of Thiosulfonates (S-S Bond Formation): Reaction with electrophilic sulfur sources can yield thiosulfonates, which are themselves useful synthetic intermediates.[4]

Caption: Key synthetic transformations enabled by the target reagent.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use only non-sparking tools. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound may be hygroscopic, so protection from moisture is important to maintain its integrity.

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for molecular design. Its well-defined structure, reliable synthesis, and versatile reactivity make it an indispensable building block for researchers aiming to construct complex molecules with tailored properties. For professionals in drug discovery, its ability to introduce the trifluoromethylphenylsulfonyl moiety provides a direct route to compounds with potentially enhanced metabolic stability and biological efficacy, accelerating the development of next-generation therapeutics.

References

- Vertex AI Search. (2026). This compound, 90% Purity, C7H4F3NaO2S, 5 grams.

- BLD Pharm. (2026). 118849-61-9|Sodium 3-(trifluoromethyl)benzenesulfinate.

- TCI Chemicals. (2026). SAFETY DATA SHEET - Sodium Trifluoromethanesulfinate.

-

Kumar, S. et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Online] Available at: [Link]

-

Postigo, A. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

- PubChem. (2026). Sodium 4-(trifluoromethyl)benzene-1-sulfinate - Hazards Identification.

- Sigma-Aldrich. (2026). This compound | 118849-61-9.

Sources

- 1. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1170285A1 - A process for preparing a sulfinate - Google Patents [patents.google.com]

- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

Solubility of Sodium 3-(trifluoromethyl)benzene-1-sulfinate in common laboratory solvents.

A Technical Guide to the Solubility of Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Abstract

This compound is an important organofluorine compound with applications in synthetic chemistry, particularly as a source for the trifluoromethyl group (CF₃). The incorporation of a CF₃ group can significantly modify the biological and material properties of a molecule, enhancing lipophilicity, metabolic stability, and binding affinity. Understanding the solubility of this reagent is paramount for its effective use in reaction design, optimization, and purification processes. This technical guide provides an in-depth analysis of the expected solubility of this compound in common laboratory solvents. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from fundamental chemical principles and data from structurally related analogs, such as Sodium trifluoromethanesulfinate (Langlois' reagent), to provide a robust predictive framework. Furthermore, a detailed, self-validating experimental protocol for quantitative solubility determination is presented for researchers requiring precise measurements.

Introduction to this compound

This compound belongs to a class of sulfinate salts that are increasingly utilized in organic synthesis. The trifluoromethyl group is a key pharmacophore in many pharmaceuticals and agrochemicals. Its introduction into organic molecules can drastically alter their physicochemical properties in beneficial ways. Reagents like the subject of this guide serve as valuable tools for introducing the CF₃ moiety, often via radical-mediated pathways.

The efficiency of any chemical reaction is critically dependent on the solubility of its components. Poor solubility can lead to low reaction rates, incomplete conversions, and challenges in product isolation and purification. For drug development professionals, solubility data is fundamental to formulation, process chemistry, and scale-up operations. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the solubility characteristics of this compound, enabling more informed decisions in experimental design.

Physicochemical Properties and Structural Analysis

To predict solubility, one must first understand the molecule's intrinsic properties. The structure of this compound features two distinct regions that govern its interaction with different solvents:

-

The Ionic Head: The sodium sulfinate group (-SO₂⁻Na⁺) is highly polar and ionic. This part of the molecule will readily interact with polar solvents through strong ion-dipole forces.

-

The Organofluorine Tail: The 3-(trifluoromethyl)benzene group is largely nonpolar and lipophilic. The highly electronegative fluorine atoms of the CF₃ group and the aromatic ring contribute to its organic character.

This dual nature—an ionic, hydrophilic head and a nonpolar, lipophilic tail—classifies it as an organic salt, and its solubility will be a balance of these two competing characteristics.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonym(s) | 3-(Trifluoromethyl)benzenesulfinic acid sodium salt | [1] |

| CAS Number | 118849-61-9 | [1][2][3] |

| Molecular Formula | C₇H₄F₃NaO₂S | [1][2] |

| Molecular Weight | 232.16 g/mol | [2][4] |

| Appearance | Typically a white to off-white solid/powder | N/A |

Predicted Solubility in Common Laboratory Solvents

The guiding principle for solubility is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the ionic nature of this compound, its solubility is expected to be highest in polar solvents.

While specific quantitative data for the 3-isomer is not widely published, we can make strong inferences based on the known solubility of the simpler analog, Sodium trifluoromethanesulfinate (CF₃SO₂Na), often called Langlois' reagent. This related compound is known to be soluble in water and slightly soluble in polar organic solvents like acetonitrile, methanol, and acetone.[5][6] The presence of the benzene ring in our target compound will increase its organic character, slightly decreasing its solubility in highly polar solvents like water and increasing its affinity for organic solvents compared to the Langlois' reagent.

The following table summarizes the predicted solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High to Moderate | The strong ion-dipole interactions between the Na⁺SO₂⁻ group and the hydroxyl (-OH) group of the solvent are the dominant force. The solubility is expected to be high, though slightly lower than that of CF₃SO₂Na due to the bulky, nonpolar benzene ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone | Moderate to Sparingly Soluble | These solvents can solvate the sodium cation effectively but lack the hydrogen-bonding capability of protic solvents. The organic portion of the molecule will interact favorably with these solvents. DMSO and DMF are expected to be the best solvents in this class due to their high polarity. |

| Nonpolar | Toluene, Hexanes, Diethyl Ether, Dichloromethane (DCM) | Insoluble to Very Sparingly Soluble | These solvents lack the polarity to overcome the lattice energy of the ionic salt. The energetic penalty of solvating the Na⁺SO₂⁻ group is too high, leading to negligible solubility. |

Experimental Protocol for Solubility Determination

For applications requiring precise concentration control, experimental verification is essential. The following protocol describes the equilibrium solubility method, a robust technique for determining the solubility of a solid in a solvent.

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath (e.g., 25 °C) on a stirrer or shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Preliminary experiments can confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial. This step can be accelerated by brief centrifugation.

-

Sample Extraction: Carefully draw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any fine, suspended solid particles.

-

Dilution: Accurately dilute the filtered saturate to a concentration that falls within the linear range of the analytical method (e.g., HPLC). This involves precisely weighing the filtered solution and diluting it with a known volume of a suitable solvent.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility is typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Key Factors Influencing Solubility

Several external factors can affect the measured solubility of an organic salt. It is crucial to control these variables to ensure reproducible and accurate results.

-

Temperature: The solubility of most solid compounds, including this one, increases with temperature. It is therefore critical to perform and report solubility measurements at a specified, constant temperature.

-

Purity of Solute: Impurities in the this compound sample can alter its measured solubility.

-

Purity of Solvent (Moisture): For non-aqueous solvents, the presence of even trace amounts of water can significantly increase the solubility of a salt. Using anhydrous solvents is recommended for obtaining intrinsic solubility data in organic media.

-

pH (in aqueous solutions): As the salt of a sulfinic acid, the protonation state can be affected by pH, which in turn can influence solubility. This is primarily a consideration for aqueous systems.

Conclusion

This compound is an organic salt with a dual chemical nature. Its ionic sulfinate group dictates a high to moderate solubility in polar protic solvents like water and alcohols. Its solubility is expected to be moderate in polar aprotic solvents such as DMSO and DMF, and poor in nonpolar organic solvents like hexanes and toluene. While these predictions, grounded in fundamental principles and data from close structural analogs, provide a strong directive for solvent selection, they should be confirmed experimentally for applications demanding high precision. The provided equilibrium solubility protocol offers a reliable and self-validating method for obtaining accurate quantitative data, empowering researchers to optimize their synthetic and developmental processes effectively.

References

-

This compound, 90% Purity, C7H4F3NaO2S, 5 grams. (n.d.). St. Louis, MO: Oakwood Chemical. Retrieved January 17, 2026, from [Link]

-

This compound | 118849-61-9. (n.d.). MilliporeSigma. Retrieved January 17, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 118849-61-9 [sigmaaldrich.com]

- 3. This compound | 118849-61-9 [sigmaaldrich.cn]

- 4. Buy Sodium 4-(trifluoromethyl)benzene-1-sulfinate | 89520-63-8 [smolecule.com]

- 5. Sodium trifluoromethanesulfinate CAS#: 2926-29-6 [m.chemicalbook.com]

- 6. Sodium trifluoromethanesulfinate | 2926-29-6 [chemicalbook.com]

Stability and proper storage conditions for Sodium 3-(trifluoromethyl)benzene-1-sulfinate.

An In-depth Technical Guide to the Stability and Proper Storage of Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical stability considerations and optimal storage protocols for this compound (CAS No. 118849-61-9). Adherence to these guidelines is essential for ensuring the reagent's integrity, maximizing experimental reproducibility, and promoting laboratory safety.

Introduction: Understanding the Reagent's Role and Sensitivity

This compound is a versatile and valuable reagent in modern organic synthesis. Its primary utility lies in its capacity to serve as a precursor for the trifluoromethyl (CF₃) radical or the corresponding sulfonyl radical. The introduction of a CF₃ group can dramatically alter a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making this reagent highly relevant in drug discovery and materials science.[1]

However, the sulfinate functional group, which is key to the reagent's reactivity, is also its point of vulnerability. It exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction, though oxidation is the more common degradation pathway under typical laboratory conditions. Understanding this inherent chemical nature is fundamental to establishing proper handling and storage procedures.

Core Chemical Stability Profile

The stability of this compound is contingent on several environmental factors. As a solid, it is relatively stable, but its longevity is compromised by exposure to oxygen, moisture, and incompatible chemicals.

Oxidative Degradation

The primary degradation pathway for sulfinates is oxidation to the corresponding sulfonate. This process is often irreversible and renders the reagent ineffective for its intended radical-based trifluoromethylation reactions. The reaction mechanism itself often involves intentional oxidation (e.g., with t-butyl hydroperoxide) to generate the trifluoromethyl radical.[1][2] Consequently, unintentional exposure to atmospheric oxygen or other oxidizing agents during storage will lead to a gradual loss of purity and performance.

Hydrolysis and Moisture Sensitivity

While specific data on the hygroscopicity of this particular compound is limited, sodium salts, in general, tend to be hygroscopic.[3] Absorbed moisture can not only lead to clumping and handling difficulties but can also facilitate degradation pathways by creating an aqueous microenvironment that may accelerate oxidation. Therefore, maintaining a dry environment is paramount.

Incompatibility with Acids

Sodium sulfinates are salts of a weak acid (sulfinic acid). As such, they will react with strong acids to protonate the sulfinate anion, forming the less stable 3-(trifluoromethyl)benzenesulfinic acid. This can lead to disproportionation and other decomposition reactions. It is crucial to segregate this reagent from acids and acid-forming substances during storage.[4]

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage is required, addressing temperature, atmosphere, and chemical segregation.

Temperature Control

Temperature is a critical factor in slowing the rate of chemical degradation. Based on supplier data, the following temperature conditions are recommended:

The rationale for cold storage is to minimize the kinetic energy of the system, thereby reducing the rate of potential decomposition reactions, including slow oxidation by ambient air. For long-term archival, a freezer (-20°C) is the preferred choice. For a bottle in active use, refrigeration (2-8°C) is acceptable to reduce thermal cycling associated with frequent removal from a freezer.

Atmospheric Control

Controlling the atmosphere within the storage container is arguably as important as temperature.

-

Primary Container: The reagent should be stored in its original, tightly sealed container. After each use, the cap should be replaced promptly and securely.

-

Inert Atmosphere: For long-term storage or for researchers requiring the highest purity for sensitive applications, backfilling the container with an inert gas like argon or nitrogen is a strongly recommended practice. This displaces atmospheric oxygen and moisture, directly inhibiting the primary degradation pathways.

-

Dessication: Storing the sealed container within a larger secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel), provides an additional layer of protection against moisture ingress.

Experimental Handling Workflow

Proper handling ensures the reagent is not compromised during transfer and use.

-

Equilibration: Before opening, allow the container to warm to room temperature while still sealed, preferably in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Handle the solid in a well-ventilated area, such as a fume hood. For highly sensitive reactions, use a glovebox or glove bag to maintain an inert atmosphere during weighing and transfer.

-

Dust Prevention: Avoid creating dust clouds, which can be an inhalation hazard and increase the surface area exposed to the atmosphere.[4][8]

-

Solution Preparation: Prepare solutions immediately before use. The stability of this compound in various organic solvents is not extensively documented, and decomposition may be accelerated in solution. If a stock solution must be stored, it should be done under an inert atmosphere, protected from light, and refrigerated for the shortest possible time.

Visualization of Protocols

Data Summary Table

| Parameter | Recommendation | Rationale and Key Considerations |

| Long-Term Storage | -20°C in a tightly sealed container.[5] | Minimizes thermal degradation and slows oxidative processes. |

| Short-Term Storage | -4°C or 2-8°C.[5][6][7] | Suitable for working stock to reduce thermal cycling. |

| Atmosphere | Store under an inert gas (Argon/Nitrogen). | Prevents oxidation by atmospheric O₂ and protects from moisture. |

| Moisture Control | Store in a dry location or desiccator.[3][4] | The compound is a sodium salt and likely hygroscopic. |

| Incompatibilities | Segregate from strong acids and oxidizing agents.[4][9][10] | Acids can cause decomposition; oxidants will degrade the sulfinate to a sulfonate. |

| Handling | Allow to warm to RT before opening. Handle in a fume hood. | Prevents moisture condensation on the cold solid. Ensures user safety. |

Reagent Handling and Storage Workflow

Caption: Workflow for proper storage and handling of the reagent.

Conclusion

The utility of this compound in chemical synthesis is directly linked to its purity. By implementing stringent storage and handling protocols that mitigate exposure to heat, oxygen, moisture, and chemical incompatibilities, researchers can ensure the reagent's stability and achieve reliable, reproducible results. Cold, dry, and inert conditions are the cornerstones of preserving this powerful synthetic tool.

References

- BIOFOUNT. 118849-61-9|this compound.

- BASF. Sodium Sulfite Storage and Handling.

- Quora. How to store and handle sodium Naphthalene Sulfonate safely.

- Carl ROTH. Safety Data Sheet: Sodium sulphate.

- ResearchGate. Application of Langlois' Reagent in Trifluoromethylation Reactions.

- Beilstein Journals. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na.

- LPS. Safety Data Sheet (SDS) Sodium Sulfate.

- Global Safety Management, Inc. Sodium Sulfate - Safety Data Sheet.

- BLD Pharm. 118849-61-9|Sodium 3-(trifluoromethyl)benzenesulfinate.

- Sigma-Aldrich. This compound | 118849-61-9.

- GlpBio. This compound.

- Sigma-Aldrich. Sodium triflinate = 95.0 T 2926-29-6.

- SigutLabs. Reagent of the month – November - Langlois reagent.

- Wikipedia. Sodium trifluoromethanesulfinate.

- Smolecule. Buy Sodium 4-(trifluoromethyl)benzene-1-sulfinate | 89520-63-8.

- IndiaMART. Langlois reagent or Sodium trifluoromethanesulfinate, Cas No.2926-29-6.

Sources

- 1. indiamart.com [indiamart.com]

- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. ahperformance.com [ahperformance.com]

- 5. bio-fount.com [bio-fount.com]

- 6. This compound | 118849-61-9 [sigmaaldrich.com]

- 7. glpbio.cn [glpbio.cn]

- 8. quora.com [quora.com]

- 9. archpdfs.lps.org [archpdfs.lps.org]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of Sodium 3-(trifluoromethyl)benzene-1-sulfinate. While a complete set of experimentally-derived spectra for this specific compound is not widely available in the public domain, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and verify the structure of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations herein are grounded in authoritative scientific literature to ensure technical accuracy and practical utility.

Introduction and Molecular Overview

This compound is an organosulfur compound of interest in synthetic chemistry. Its utility often stems from the presence of two key functional groups on a benzene scaffold: the trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals for its ability to modulate electronic properties and metabolic stability, and the sodium sulfinate group, a versatile precursor for the formation of sulfones, sulfonamides, and other sulfur-containing compounds.[1]

Accurate and unambiguous structural confirmation is a prerequisite for any application. Spectroscopic techniques provide the necessary tools for this confirmation. This guide will detail the expected spectroscopic signature of this compound.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Predicted major fragmentation pathway in negative ion ESI-MS.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent and sample.

-

¹H NMR Acquisition: Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a sensitive nucleus, and a good spectrum can be obtained with a small number of scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra (e.g., to the residual solvent peak for ¹H and ¹³C).

IR (ATR) Spectroscopy Protocol

-

Instrument and Background: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance versus wavenumber is ready for interpretation after the background is automatically subtracted by the instrument software.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Set the instrument to operate in negative ion mode.

-

Infusion and Analysis: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To confirm the structure of the parent ion, perform a tandem MS (MS/MS) experiment. Isolate the parent ion (m/z 225.98) in the first mass analyzer and subject it to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed in the second mass analyzer.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and MS data, derived from fundamental principles and comparison with related structures, offer a robust baseline for researchers working with this compound. The provided protocols outline the standard procedures for obtaining high-quality data for structural verification.

References

-

[Journal] Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. (n.d.). American Chemical Society. Retrieved from [Link]

-

[Database] PubChem. (n.d.). Sodium trifluoromethanesulfinate. National Center for Biotechnology Information. Retrieved from [Link]

-

[Journal] Deeming, A. S., et al. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

[Journal] Prakash, G. K. S., et al. (2011). A simple and efficient copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

[Web Resource] Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. Retrieved from [Link]

-

[Database] PubChem. (n.d.). Sodium trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

[Journal] The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

-

[Database] NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

[Journal] Kumar, A., & Kumar, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Retrieved from [Link]

-

[Database] CAS. (n.d.). arabino-2-Hexulosonic acid, sodium salt (1:1). CAS Common Chemistry. Retrieved from [Link]

-

[Web Resource] University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

[Database] PubChem. (n.d.). Sodium 4-(trifluoromethyl)benzene-1-sulfinate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety data sheet (SDS) and handling precautions for Sodium 3-(trifluoromethyl)benzene-1-sulfinate.

A Comprehensive Guide to the Safe Handling of Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Introduction: this compound (CAS No. 118849-61-9) is an organosulfur compound increasingly utilized as a key reagent in modern synthetic chemistry, particularly within pharmaceutical and materials science research.[1][2] Its ability to participate in various coupling reactions and serve as a source of the trifluoromethyl group makes it invaluable. However, its reactivity necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Hazard Identification and Proactive Risk Assessment

A foundational principle of laboratory safety is that protocols are not merely rules to be followed but are the direct consequence of a comprehensive risk assessment. The safe handling of any chemical begins with a deep understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2]

The primary risks associated with this compound are:

-

Oral Toxicity: It is harmful if swallowed (H302), indicating that ingestion can lead to significant adverse health effects.[2]

-

Skin and Eye Irritation: The compound is a potent irritant, capable of causing skin irritation (H315) and serious eye irritation (H319).[2] Direct contact can lead to redness, inflammation, and discomfort, with eye contact being particularly concerning.

-

Respiratory Irritation: As a solid powder, airborne dust can cause respiratory tract irritation (H335).[2][3]

These classifications mandate a cautious and well-planned approach to its use. The following table summarizes the GHS classification, which forms the logical basis for all subsequent handling recommendations.

| GHS Classification Summary for this compound | |

| Pictogram | GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning [2] |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Key Precautionary Statements | Prevention: P261, P264, P270, P271, P280[2] Response: P301+P312, P302+P352, P304+P340, P305+P351+P338[2] Storage: P403+P233, P405[2] Disposal: P501[2] |

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any personal protective equipment is considered, a robust safety framework relies on engineering and administrative controls to minimize exposure potential at the source.

Engineering Controls: The Primary Barrier

The single most critical engineering control for handling this compound is a properly functioning chemical fume hood .[4] Because this compound is a powder that may cause respiratory irritation, all manipulations that could generate dust—including weighing, transferring, and adding to reaction vessels—must be performed within a fume hood.[5] This ensures that any airborne particles are captured and exhausted, protecting the user's breathing zone. The facility should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[6]

Administrative Controls: Systematizing Safety

Standard Operating Procedures (SOPs) are a critical administrative control. A detailed, substance-specific SOP for this compound must be written and approved before work begins. This SOP should explicitly reference the Safety Data Sheet (SDS) and include:

-

Designated work areas.

-

Clear labeling of all containers.

-

Restrictions on access to authorized and trained personnel only.

-

Mandatory hand washing after handling the substance and before leaving the lab.[7]

Personal Protective Equipment (PPE): The Final Defense

PPE is the last line of defense and must be selected based on the specific hazards identified in Section 1. Its use should be non-negotiable for all personnel handling the compound.

| PPE Category | Specification | Rationale and Causality |

| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing.[8] | Protects against accidental splashes and airborne dust, directly mitigating the "serious eye irritation" (H319) hazard. Standard safety glasses do not provide an adequate seal. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat must be worn and fully buttoned. | Prevents direct contact with the skin, addressing the "skin irritation" (H315) hazard. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[8] |

| Respiratory Protection | Generally not required if work is conducted within a certified chemical fume hood. | A fume hood provides superior protection. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with a particulate filter would be necessary as part of a comprehensive respiratory protection program.[6][9] |

Standard Operating Protocol: A Step-by-Step Workflow

This section details a self-validating protocol for the complete lifecycle of using this compound in a research setting.

Protocol Steps:

-

Receiving and Storage:

-

Upon receipt, inspect the container for damage or leaks.

-

Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][10]

-

Keep the container tightly closed to prevent moisture uptake.[5][8] The designated storage area should be locked or otherwise secured.[5]

-

-

Preparation and Weighing (Inside a Fume Hood):

-

Don all required PPE as specified in Section 3.

-

Place a tared weigh boat or glassine paper on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of the solid reagent using a clean spatula. Avoid any actions that could create dust clouds.

-

Once the desired mass is obtained, securely close the main reagent container immediately.

-

-

Use in Reaction (Inside a Fume Hood):

-

Add the weighed reagent to the reaction vessel slowly and in a controlled manner.

-

If transferring the solid, tap the weigh paper gently to dislodge all powder.

-

The weigh paper is now considered contaminated waste and must be disposed of accordingly.

-

-

Accidental Spill Management:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure ventilation is adequate (fume hood is running).

-

Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

-

Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[5]

-

Clean the spill area thoroughly with a suitable solvent and then soap and water. All cleaning materials are considered hazardous waste.

-

-

Waste Disposal:

-

Dispose of all waste, including excess reagent and contaminated materials (gloves, wipes, weigh boats), in a designated and clearly labeled hazardous waste container.[5]

-

Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[5] Do not allow the product to enter drains.

-

Emergency Procedures: First Aid Response

In the event of an exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist. |

| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, get medical advice.[5] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[5] |

| Ingestion | Do NOT induce vomiting. [8] Rinse the mouth thoroughly with water.[8] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |

General Advice: In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[8]

References

- SAFETY D

- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- SAFETY DATA SHEET.

- SAFETY D

- Sodium 4-(trifluoromethyl)benzene-1-sulfinate.

- SAFETY D

- sodium 3-(trifluoromethyl)

- Safety Data Sheet: Sodium benzenesulfin

- SAFETY D

- SAFETY D

- 4-(Trifluoromethyl)benzenesulfinic acid sodium salt. Sigma-Aldrich.

- Material Safety Data Sheet - 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97%. Cole-Parmer.

- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

- Sodium 3-(trifluoromethyl)

- sodium 3-(trifluoromethyl)

Sources

- 1. This compound | 118849-61-9 [sigmaaldrich.cn]

- 2. 118849-61-9|Sodium 3-(trifluoromethyl)benzenesulfinate|BLD Pharm [bldpharm.com]

- 3. Sodium 4-(trifluoromethyl)benzene-1-sulfinate | C7H4F3NaO2S | CID 23663476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemos.de [chemos.de]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. fishersci.at [fishersci.at]

A Preliminary Technical Guide on the Reactivity of Sodium 3-(trifluoromethyl)benzene-1-sulfinate

For: Researchers, scientists, and drug development professionals

Abstract

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] Sodium 3-(trifluoromethyl)benzene-1-sulfinate is an emerging building block that combines the versatile reactivity of arylsulfinates with the influential electronic properties of the trifluoromethyl group. This guide provides a preliminary exploration of the synthesis and potential reactivity of this compound, drawing on established principles of sulfinate chemistry to propose experimental pathways and mechanistic rationale. The insights presented herein are intended to serve as a foundational resource for researchers seeking to leverage this reagent in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

Introduction: The Emerging Role of Fluorinated Arylsulfinates

Sodium arylsulfinates are recognized as highly versatile and robust reagents in organic synthesis.[1][2] They can function as nucleophiles, electrophiles, or radical precursors, enabling the formation of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[2][3] The incorporation of a trifluoromethyl group onto the aromatic ring, as in this compound, is anticipated to significantly modulate its reactivity. The strong electron-withdrawing nature of the CF3 group can influence the stability of intermediates and the rates of reaction, opening new avenues for chemical transformations. This guide will explore the expected reactivity of this specific sulfinate, focusing on its potential as a source of both sulfonyl and aryl radicals, and as a partner in cross-coupling reactions.

Synthesis of this compound

The most common and reliable method for the synthesis of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride.[2] Therefore, the synthesis of this compound is a two-step process starting from 3-(trifluoromethyl)aniline.

Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride

The precursor, 3-(trifluoromethyl)benzenesulfonyl chloride, can be effectively synthesized from 3-(trifluoromethyl)aniline via a Sandmeyer-type reaction. This method allows for the replacement of a diazotized amine function with a chlorosulfonyl group and is particularly effective for anilines bearing electron-withdrawing substituents.[4]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride

Caution: This procedure should be performed in a well-ventilated fume hood.

-

Diazotization:

-

To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the resulting diazonium salt solution at this temperature for 30 minutes.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

-

Add the cold diazonium salt solution to the sulfur dioxide solution at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(trifluoromethyl)benzenesulfonyl chloride.

-

The product can be further purified by vacuum distillation.[4][5]

-

Reduction to this compound

The reduction of 3-(trifluoromethyl)benzenesulfonyl chloride to the corresponding sodium sulfinate is typically achieved using sodium sulfite in an aqueous medium.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

To a stirred solution of sodium sulfite (1.5 eq) in water, add 3-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) portion-wise.

-

Heat the mixture to 70-80 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The sodium sulfinate salt may precipitate.

-

If necessary, add sodium chloride to salt out the product.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.

-

Preliminary Studies on Reactivity

The reactivity of this compound can be inferred from the extensive literature on related arylsulfinates. The presence of the electron-withdrawing CF3 group is expected to influence the reactivity profile.

Generation of the 3-(Trifluoromethyl)phenylsulfonyl Radical

Sodium arylsulfinates are excellent precursors to sulfonyl radicals under oxidative conditions.[3] These radicals are valuable intermediates for the formation of sulfones.

Conceptual Workflow: Sulfonyl Radical Generation and Trapping

Caption: Generation of sulfonyl radicals for addition reactions.

Proposed Experimental Protocol: Radical Addition to Alkenes

-

Reaction Setup:

-

To a solution of an alkene (1.0 eq) and this compound (1.5 eq) in a suitable solvent (e.g., acetonitrile or a biphasic system), add an oxidant such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S2O8) (2.0 eq).

-

A copper or silver catalyst may be required in some cases.[6]

-

Stir the reaction at room temperature or with gentle heating until completion.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the corresponding vinyl sulfone.

-

Desulfinative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions using sodium arylsulfinates as coupling partners are a powerful tool for C-C and C-heteroatom bond formation.[7][8] In these reactions, the sulfinate can act as a source of an aryl nucleophile after extrusion of sulfur dioxide.

Catalytic Cycle for Desulfinative Cross-Coupling

Caption: Proposed catalytic cycle for desulfinative coupling.

Proposed Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Type Coupling

-

Reaction Setup:

-

In a reaction vessel, combine an aryl bromide or iodide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a suitable ligand (e.g., PCy3, 4-10 mol%).

-

Add a base (e.g., K2CO3, 2.0 eq) and a solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 100-150 °C until the starting material is consumed.[7]

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify by column chromatography to yield the biaryl product.

-

Formation of Sulfones

Sodium arylsulfinates can also react as nucleophiles without the extrusion of SO2, leading to the formation of sulfones. This is particularly common in reactions with alkyl halides and in some transition metal-catalyzed processes.[9]

| Substrate | Catalyst/Conditions | Product | Expected Yield | Reference |

| Aryl Bromide | NiCl2(dppp)/Photoredox | Diaryl Sulfone | Good to Excellent | |

| Benzyl Chloride | Pd(OAc)2/Ligand | Aryl Benzyl Sulfone | Moderate to Good | [8] |

| Aryl Boronic Acid | Organoboron/Ni/Visible Light | Diaryl Sulfone | Moderate to Good | [9] |

Future Directions and Potential Applications

The unique electronic properties conferred by the 3-trifluoromethyl substituent warrant further investigation into the reactivity of this compound. Of particular interest is its potential to act as a source of the 3-(trifluoromethyl)phenyl radical under photoredox conditions, which could enable novel C-H functionalization reactions.

Furthermore, its application in the synthesis of complex molecules of pharmaceutical interest is a promising area of research. The resulting sulfones and biaryls containing the 3-trifluoromethylphenyl moiety are valuable pharmacophores. For example, several approved drugs contain trifluoromethylated aromatic rings.[1]

Conclusion

This compound is a promising and versatile reagent for organic synthesis. Based on the well-established reactivity of related arylsulfinates, it is expected to be a valuable precursor for the generation of sulfonyl radicals and as a coupling partner in palladium- and nickel-catalyzed cross-coupling reactions to form sulfones and biaryls. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for further exploration and application of this valuable building block in the development of new chemical entities.

References

-

Verma, A. K., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9348-9415. [Link]

-

Magnier, E., et al. (2021). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 17, 272-333. [Link]

-

Wang, Z., et al. (2022). Recent advances of sodium sulfinates in radical reactions. Chinese Chemical Letters, 33(5), 2295-2306. [Link]

-

PubChem (n.d.). Sodium 4-(trifluoromethyl)benzenesulfinate. [Link]

-

Wikipedia (n.d.). Sodium trifluoromethanesulfinate. [Link]

-

Cabrero-Antonino, J. R., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3465-3476. [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

- Google Patents (1990). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

-

Procter, D. J., et al. (2019). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 58(41), 14693-14697. [Link]

-

Kauer, J. C. & Schneider, A. K. (1960). Oxidative addition of sodium and zinc arenesulfinates to derivatives of diazenedicarboxylic acid. Journal of the American Chemical Society, 82(4), 852-856. [Link]

-

Chembase.cn (n.d.). 3-(trifluoromethyl)benzenesulfonyl chloride. [Link]

-

Liang, Y.-M., et al. (2023). Transition metal‐catalyzed coupling reactions with sodium sulfinates. Journal of the Chinese Chemical Society, 70(1), 5-25. [Link]

-

Wang, G.-W., et al. (2015). Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. Organic Letters, 17(15), 3864-3867. [Link]

-

Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2065. [Link]

- Google Patents (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

PrepChem (n.d.). Synthesis of trifluoromethanesulfenyl chloride. [Link]

-

Lei, A., et al. (2016). Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 55(11), 3749-3753. [Link]

Sources

- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy Sodium 4-(trifluoromethyl)benzene-1-sulfinate | 89520-63-8 [smolecule.com]

Methodological & Application

Application Notes and Protocols for Aromatic Trifluoromethylation using Sodium 3-(trifluoromethyl)benzene-1-sulfinate

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Trifluoromethylation in Modern Drug Discovery